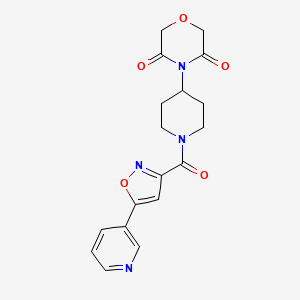

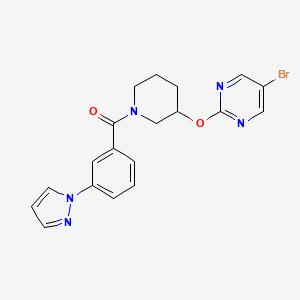

4-(1-(5-(Pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)morpholine-3,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve the use of isoxazole and pyridine moieties, which are present in many natural products, drugs, pesticides, and industrial materials . A method has been developed for the preparation of 2-alkyl-6-aryl-, 2-aryl-6-aryl, and 2,6-diaryl-5-aryl/hetaryl-substituted methyl 4-oxo-1,4-dihydropyridine-3-carboxylates by Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates .Scientific Research Applications

Synthesis and Anticancer Activity A study by Kumar et al. (2013) delved into the efficient synthesis of piperazine-2,6-dione derivatives, including compounds with pyridin-3-yl groups, evaluating their potential as anticancer agents. The research highlighted the utility of microwave irradiation in synthesizing these derivatives, with certain compounds showing promising anticancer activity against various cancer cell lines, including breast, lung, colon, ovary, and liver cancers (Kumar, 2013).

Platelet Antiaggregating and Other Activities Fossa et al. (1991) synthesized a series of 5-substituted 4-isoxazolecarboxamides, exploring their biochemical activities. This research demonstrates the potential of isoxazole derivatives, similar to the core structure of the queried compound, in exhibiting platelet antiaggregating activity, albeit slightly inferior to acetylsalicylic acid, along with anti-inflammatory, analgesic, and antipyretic activities in animal models (Fossa, 1991).

Ring Opening Reaction Studies Šafár̆ et al. (2000) investigated the ring-opening reactions of certain dione derivatives with cyclic secondary amines, providing insights into the chemical behavior and potential applications of compounds with structural similarities to the one . This study contributes to understanding the chemical reactions and potential synthetic applications involving morpholine and piperidine, key components of the target compound (Šafár̆, 2000).

Efficient Synthesis of Spiroheterocycles Gao et al. (2017) focused on the synthesis of spiroheterocycles, incorporating pyridyl and morpholinyl groups into their structures. This research underscores the efficiency and versatility of using microwave irradiation for synthesizing complex heterocyclic compounds, potentially including structures similar to the queried compound (Gao, 2017).

Novel Bioactive Heterocycle Synthesis Prasad et al. (2018) synthesized a novel bioactive heterocycle involving a piperidine and morpholine ring, similar in complexity to the target compound. The study provided valuable insights into the antiproliferative activity of such compounds and detailed structural characterization through various spectroscopic methods (Prasad, 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

These compounds interact with their targets, leading to changes that result in their respective biological activities .

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, are known to affect a variety of biochemical pathways, leading to their diverse biological activities .

Result of Action

Similar compounds have shown a range of effects, such as antiviral, anti-inflammatory, and anticancer activities .

properties

IUPAC Name |

4-[1-(5-pyridin-3-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c23-16-10-26-11-17(24)22(16)13-3-6-21(7-4-13)18(25)14-8-15(27-20-14)12-2-1-5-19-9-12/h1-2,5,8-9,13H,3-4,6-7,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVUDHXSDYVDKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-chlorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2431980.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-chloro-4-methoxyphenyl)amino)formamide](/img/structure/B2431981.png)

![1-[1-(2-Chloro-6-fluorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2431985.png)

![N-(2-methoxyphenyl)-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2431994.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2431996.png)

methanone O-benzyloxime](/img/structure/B2432000.png)

![8-(2-Chlorobenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2432003.png)